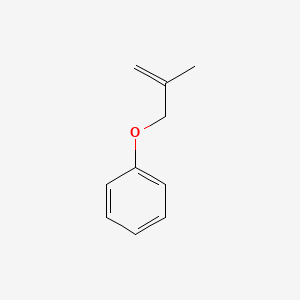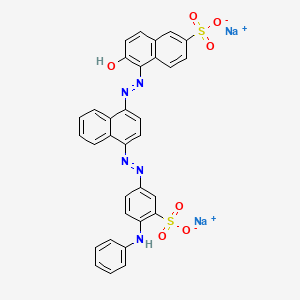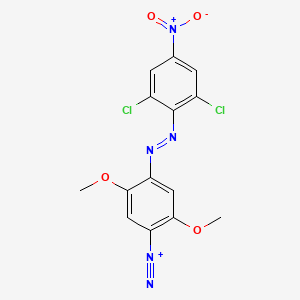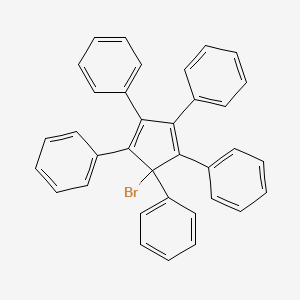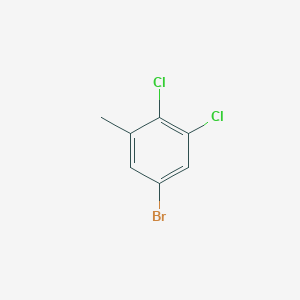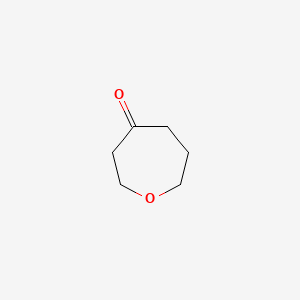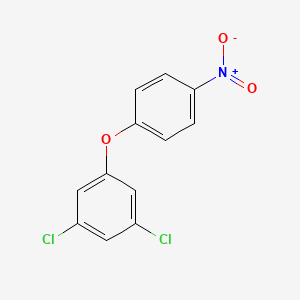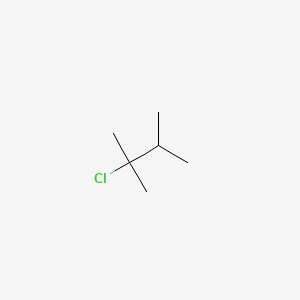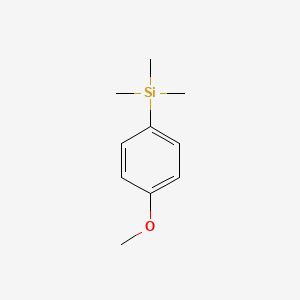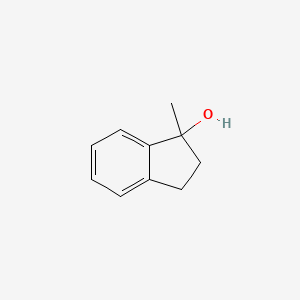
1-Methyl-2,3-dihydro-1H-inden-1-OL
Overview
Description
1-Methyl-2,3-dihydro-1H-inden-1-OL is an organic compound with the molecular formula C10H12O . It has a molecular weight of 148.20 g/mol . The IUPAC name for this compound is 1-methyl-2,3-dihydroinden-1-ol .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C10H12O/c1-10(11)7-6-8-4-2-3-5-9(8)10/h2-5,11H,6-7H2,1H3 . The Canonical SMILES string is CC1(CCC2=CC=CC=C21)O . These strings provide a textual representation of the molecule’s structure. Physical and Chemical Properties Analysis
The compound has a molecular weight of 148.20 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound’s complexity, as computed by PubChem, is 155 . The XLogP3-AA value is 1.7 , which gives an indication of its lipophilicity.Scientific Research Applications
Synthesis Techniques
1-Methyl-2,3-dihydro-1H-inden-1-OL and its derivatives are synthesized using various methods. A notable technique includes the facile one-pot synthesis of inden-1-ol derivatives, utilizing methyl ketones and o-phthaldialdehyde in the presence of catalysts like trialkylphosphine. This process is significant for creating highly functionalized compounds suitable for further transformations in synthetic organic chemistry (Nagarajan, Muthuvel, & Das, 2011). Another method involves palladium-catalyzed cyclocarbonylation of arynes with allyl carbonates and carbon monoxide, offering a selective synthesis pathway for 2-methylene-3-substituted-2,3-dihydro-1H-inden-1-ones (Pi et al., 2010).
Biological and Medicinal Applications
This compound derivatives exhibit various biological activities. For instance, certain derivatives demonstrate moderate to good antimicrobial activity against bacterial and fungal organisms, highlighting their potential in medicinal chemistry and drug development (Swamy et al., 2019). Moreover, diastereoisomers of 2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol show significant anti-inflammatory activity in vivo and in vitro, suggesting their utility as a new class of anti-inflammatory agents (Sheridan et al., 2009).
Chemical Properties and Interactions
The chemical properties and interactions of this compound derivatives are explored in various studies. The interaction of chiral Schiff bases with calf-thymus DNA is one such study, where the effect of remote substituents on DNA binding activity was investigated, showing how structural modifications can influence biological activity (Bora et al., 2021). Additionally, the absolute configuration of certain derivatives is crucial in understanding their pharmacological potential, such as in the study of the more active enantiomer of a serotonin inhibitor (Michals & Smith, 1993).
Advanced Synthesis and Catalysis
Advanced synthesis techniques and catalysis involving this compound derivatives are also an area of interest. This includes the synthesis of inden-1-one derivatives via decarbonylative cycloaddition, utilizing rhodium (I) catalysis for direct carbon–carbon bond cleavage, which is essential for creating complex molecular structures (Hu et al., 2022).
Mechanism of Action
Target of Action
Similar compounds have been studied for their inhibitory effects on enzymes such as phosphodiesterase 4 (pde4) and acetylcholinesterase (ache) . These enzymes play crucial roles in various biological processes, including signal transduction and neurotransmission.
Mode of Action
The exact mode of action of 1-Methyl-2,3-dihydro-1H-inden-1-OL remains to be elucidated. If it acts similarly to related compounds, it may inhibit the activity of target enzymes, leading to changes in cellular signaling pathways .
Biochemical Pathways
Inhibition of pde4 and ache can affect cyclic amp (camp) signaling and cholinergic neurotransmission, respectively . These pathways are involved in a wide range of physiological processes, including memory and cognition.
Result of Action
Inhibition of pde4 and ache can lead to increased camp levels and enhanced cholinergic signaling, respectively
Biochemical Analysis
Biochemical Properties
1-Methyl-2,3-dihydro-1H-inden-1-OL plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. These interactions often involve the hydroxyl group of this compound, which can form hydrogen bonds with the active sites of enzymes, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can impact gene expression and cellular metabolism. For example, it can induce the expression of antioxidant genes, thereby enhancing the cell’s ability to counteract oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The hydroxyl group of the compound can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to changes in enzyme activity. Additionally, this compound can act as an inhibitor for certain enzymes by occupying their active sites and preventing substrate binding .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing antioxidant defenses. At high doses, it can exhibit toxic effects, including liver damage and oxidative stress. These adverse effects are likely due to the compound’s interaction with cytochrome P450 enzymes, leading to the production of reactive metabolites .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which hydroxylate the compound to form more polar metabolites that can be excreted from the body. This metabolic process can affect the levels of various metabolites and influence metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes. The compound tends to accumulate in lipid-rich tissues due to its hydrophobic nature .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its localization, as it can interact with different biomolecules in these compartments. Post-translational modifications, such as phosphorylation, can also affect its targeting to specific organelles .
Properties
IUPAC Name |
1-methyl-2,3-dihydroinden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-10(11)7-6-8-4-2-3-5-9(8)10/h2-5,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYNNMVDWALCPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342679 | |
| Record name | 1-METHYL-2,3-DIHYDRO-1H-INDEN-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64666-42-8 | |
| Record name | 1-METHYL-2,3-DIHYDRO-1H-INDEN-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


